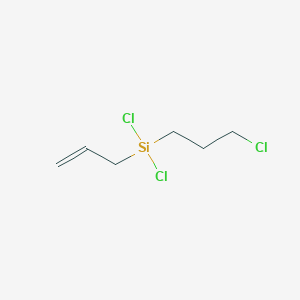

Alil(cloropropil)diclorosilano

Descripción general

Descripción

Allyl(chloropropyl)dichlorosilane: is an organosilicon compound that has garnered significant interest in organic synthesis due to its versatility in forming carbon-silicon bonds. This compound is particularly valuable in the creation of various organosilicon compounds, which are pivotal in numerous industrial and research applications.

Aplicaciones Científicas De Investigación

Allyl(chloropropyl)dichlorosilane has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of various organosilicon compounds, which are essential in the production of silicone rubber, resins, coatings, and adhesives.

Biology: Employed in the modification of biomolecules to enhance their stability and functionality.

Medicine: Utilized in the development of drug delivery systems and biomedical devices due to its biocompatibility and ability to form stable bonds with organic molecules.

Industry: Plays a crucial role in the production of silicone-based materials, which are used in a variety of industrial applications, including sealants, lubricants, and insulating materials.

Mecanismo De Acción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Allyl(chloropropyl)dichlorosilane can be synthesized through the hydrosilylation reaction of allyl chloride with trichlorosilane in the presence of a platinum-containing catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and selectivity .

Industrial Production Methods: In industrial settings, the production of allyl(chloropropyl)dichlorosilane often involves the direct reaction of trichlorosilane with allyl chloride. The process is catalyzed by a platinum-containing polymeric organosiloxane-ammonium compound, which enhances the efficiency and selectivity of the reaction .

Análisis De Reacciones Químicas

Types of Reactions: Allyl(chloropropyl)dichlorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The compound can react with water to form silanols and hydrochloric acid.

Hydrosilylation: The addition of hydrosilanes to alkenes, which is a key reaction in the production of organosilicon compounds.

Common Reagents and Conditions:

Nucleophiles: Such as alcohols, amines, and thiols, are commonly used in substitution reactions.

Catalysts: Platinum-based catalysts are frequently employed in hydrosilylation reactions to enhance reaction rates and selectivity.

Major Products:

Silanols: Formed through hydrolysis.

Organosilicon Compounds: Produced via hydrosilylation and substitution reactions.

Comparación Con Compuestos Similares

Allyltrichlorosilane: An organosilicon compound with a similar structure but contains three chlorine atoms bonded to silicon.

Chlorosilane: A group of reactive, chlorine-containing compounds related to silane.

Uniqueness: Allyl(chloropropyl)dichlorosilane is unique due to its bifunctional nature, containing both allyl and chloropropyl groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable intermediate in the synthesis of complex organosilicon compounds .

Propiedades

IUPAC Name |

dichloro-(3-chloropropyl)-prop-2-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl3Si/c1-2-5-10(8,9)6-3-4-7/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFRHHCUWMNSIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si](CCCCl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628865 | |

| Record name | Dichloro(3-chloropropyl)(prop-2-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166970-54-3 | |

| Record name | Dichloro(3-chloropropyl)(prop-2-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one](/img/structure/B63884.png)

![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B63895.png)